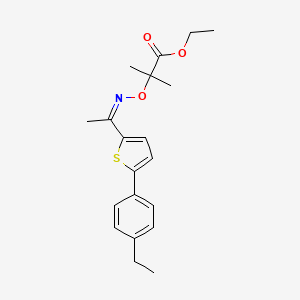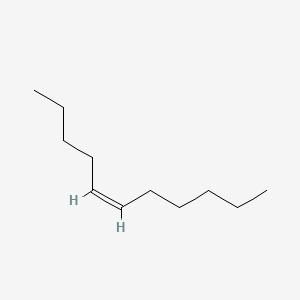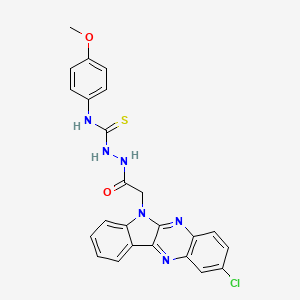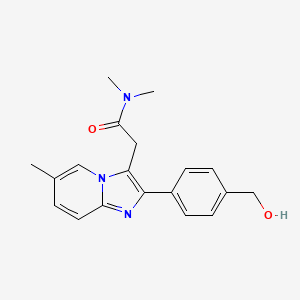
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRN 4542742, also known as 1,1-dimethoxy-N,N-dimethyl-methanamine, is an organic compound with the molecular formula C5H13NO2. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. It is known for its high reactivity and versatility in chemical reactions, making it a valuable compound in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethoxy-N,N-dimethyl-methanamine typically involves the reaction of dimethylamine with formaldehyde in the presence of methanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually involve moderate temperatures and pressures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1,1-dimethoxy-N,N-dimethyl-methanamine is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The process often involves continuous monitoring and optimization to maximize yield and minimize by-products. The final product is then purified using distillation or other separation techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
1,1-dimethoxy-N,N-dimethyl-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
科学研究应用
1,1-dimethoxy-N,N-dimethyl-methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1,1-dimethoxy-N,N-dimethyl-methanamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific pathways and targets depend on the context of its use, such as in drug synthesis or biochemical studies.
相似化合物的比较
1,1-dimethoxy-N,N-dimethyl-methanamine can be compared with other similar compounds, such as:
N,N-dimethylformamide: Both compounds are used as intermediates in organic synthesis, but 1,1-dimethoxy-N,N-dimethyl-methanamine has higher reactivity due to the presence of methoxy groups.
Dimethylamine: While dimethylamine is a simpler amine, 1,1-dimethoxy-N,N-dimethyl-methanamine has additional functional groups that enhance its versatility in chemical reactions.
Methanol: Methanol is a common solvent and reactant in the synthesis of 1,1-dimethoxy-N,N-dimethyl-methanamine, but it lacks the reactivity and complexity of the final product.
These comparisons highlight the unique properties and applications of 1,1-dimethoxy-N,N-dimethyl-methanamine, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
93599-21-4 |
|---|---|
分子式 |
C20H25NO3S |
分子量 |
359.5 g/mol |
IUPAC 名称 |
ethyl 2-[(Z)-1-[5-(4-ethylphenyl)thiophen-2-yl]ethylideneamino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C20H25NO3S/c1-6-15-8-10-16(11-9-15)18-13-12-17(25-18)14(3)21-24-20(4,5)19(22)23-7-2/h8-13H,6-7H2,1-5H3/b21-14- |
InChI 键 |
FXUAWVDAKHKOGF-STZFKDTASA-N |
手性 SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)/C(=N\OC(C)(C)C(=O)OCC)/C |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)C(=NOC(C)(C)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)








